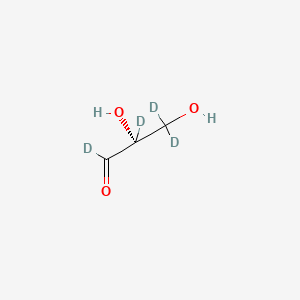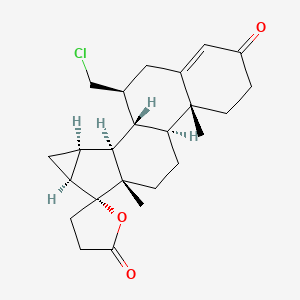
(R)-2,3-Dihydroxypropanal-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,3-Dihydroxypropanal-d4 is a deuterated form of ®-2,3-Dihydroxypropanal, a compound that features prominently in various biochemical and synthetic applications. The deuterium atoms replace hydrogen atoms, making it useful in studies involving isotopic labeling. This compound is often used in research to trace metabolic pathways and understand reaction mechanisms due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydroxypropanal-d4 typically involves the deuteration of ®-2,3-Dihydroxypropanal. One common method is the reduction of ®-2,3-Dihydroxypropanal using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods: Industrial production of ®-2,3-Dihydroxypropanal-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2,3-Dihydroxypropanal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2,3-Dihydroxypropanoic acid.
Reduction: Reduction reactions can convert it into ®-1,2,3-Trihydroxypropane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: ®-2,3-Dihydroxypropanoic acid.
Reduction: ®-1,2,3-Trihydroxypropane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-2,3-Dihydroxypropanal-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of isotopically labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of ®-2,3-Dihydroxypropanal-d4 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer, allowing researchers to monitor the flow of metabolites through different pathways. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques, enabling detailed analysis of metabolic processes.
Comparaison Avec Des Composés Similaires
- ®-2,3-Dihydroxypropanal
- (S)-2,3-Dihydroxypropanal
- ®-1,2,3-Trihydroxypropane
- ®-2,3-Dihydroxypropanoic acid
Comparison: ®-2,3-Dihydroxypropanal-d4 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. The deuterated form also exhibits different physical and chemical properties, which can be leveraged in various scientific studies.
Propriétés
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

![L-[2-13C]glucose](/img/structure/B583748.png)
